Cas no 2028038-14-2 (tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate)

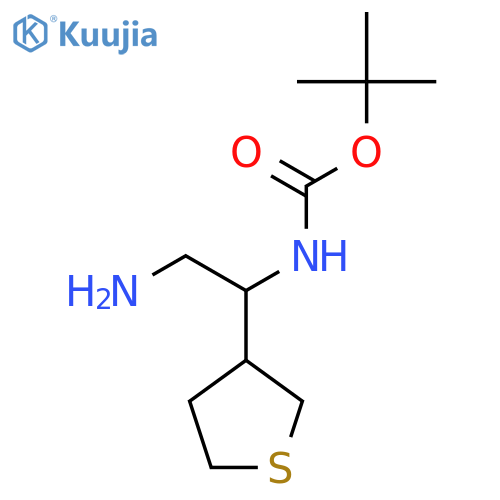

2028038-14-2 structure

商品名:tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate

tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate

- EN300-1902067

- 2028038-14-2

- tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate

-

- インチ: 1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-9(6-12)8-4-5-16-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)

- InChIKey: ZFEKQZMVXHZAOP-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C1)C(CN)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 246.14019912g/mol

- どういたいしつりょう: 246.14019912g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 89.6Ų

tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1902067-2.5g |

tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |

2028038-14-2 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1902067-0.25g |

tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |

2028038-14-2 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1902067-5g |

tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |

2028038-14-2 | 5g |

$3273.0 | 2023-09-18 | ||

| Enamine | EN300-1902067-10g |

tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |

2028038-14-2 | 10g |

$4852.0 | 2023-09-18 | ||

| Enamine | EN300-1902067-0.1g |

tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |

2028038-14-2 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1902067-0.5g |

tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |

2028038-14-2 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1902067-5.0g |

tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |

2028038-14-2 | 5g |

$3065.0 | 2023-06-03 | ||

| Enamine | EN300-1902067-10.0g |

tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |

2028038-14-2 | 10g |

$4545.0 | 2023-06-03 | ||

| Enamine | EN300-1902067-1g |

tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |

2028038-14-2 | 1g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1902067-1.0g |

tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |

2028038-14-2 | 1g |

$1057.0 | 2023-06-03 |

tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

2028038-14-2 (tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量